An In-Depth Technical Guide to 2-(2-Phenylethyl)morpholine: Physicochemical Properties, Synthesis, and Biological Profile
An In-Depth Technical Guide to 2-(2-Phenylethyl)morpholine: Physicochemical Properties, Synthesis, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2-(2-Phenylethyl)morpholine, a heterocyclic amine with potential applications in drug discovery and development. This document delves into its physicochemical characteristics, outlines a detailed synthetic protocol, and explores its predicted pharmacological profile, metabolic fate, and toxicological considerations. Methodologies for its analytical determination are also presented. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel morpholine-based compounds.
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] Its integration into drug candidates can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. When combined with the phenylethylamine backbone, a well-known pharmacophore responsible for the psychoactive properties of numerous natural and synthetic compounds, the resulting molecule, 2-(2-Phenylethyl)morpholine, presents an intriguing subject for investigation. This guide aims to provide a detailed technical overview of this compound, laying the groundwork for its further exploration in drug discovery programs.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for 2-(2-Phenylethyl)morpholine, the following properties have been predicted using established in silico models.
| Property | Predicted Value | Method/Tool | Citation |
| Molecular Formula | C₁₂H₁₇NO | - | |
| Molecular Weight | 191.27 g/mol | - | |
| pKa (Basic) | 8.5 ± 0.5 | ChemAxon | [2] |
| logP | 1.9 ± 0.3 | Molinspiration | [3] |
| Aqueous Solubility | -1.8 log(mol/L) | ALOGPS | [[“]] |
Expert & Experience Insights:
The predicted pKa suggests that at physiological pH (7.4), 2-(2-Phenylethyl)morpholine will exist in a protonated state, which can influence its interaction with biological targets and its solubility. The predicted logP value indicates a moderate lipophilicity, suggesting a good balance for oral absorption and blood-brain barrier penetration. The predicted aqueous solubility is moderate. These in silico predictions provide a valuable starting point for experimental design, guiding formulation development and the selection of appropriate biological assays.
Synthesis of 2-(2-Phenylethyl)morpholine
The synthesis of 2-(2-Phenylethyl)morpholine can be achieved through several established routes for the formation of substituted morpholines. A reliable and scalable approach involves the N-alkylation of morpholine with a suitable phenylethyl electrophile.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-(2-Phenylethyl)morpholine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Phenylethyl bromide
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To a stirred solution of 2-phenylethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, slowly pour the reaction mixture into ice-cold water.
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Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 2-phenylethyl bromide, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(2-Phenylethyl)morpholine [5][6]
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To a solution of 2-phenylethyl bromide (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
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Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours.
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Monitor the reaction progress by TLC or GC-MS.
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After completion, cool the reaction to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(2-Phenylethyl)morpholine.
Trustworthiness & Self-Validation:
The progress of each reaction step should be meticulously monitored by appropriate analytical techniques (TLC, GC-MS, or LC-MS) to ensure complete conversion and identify any potential side products. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with expected values.
Predicted Pharmacological Profile
The pharmacological activity of 2-(2-Phenylethyl)morpholine can be inferred from the known activities of its constituent pharmacophores: the phenylethylamine core and the morpholine ring. Phenylethylamines are known to interact with monoamine neurotransmitter systems, while the morpholine moiety can modulate physicochemical properties and interact with various biological targets.
Postulated Mechanism of Action
Caption: Potential biological targets of 2-(2-Phenylethyl)morpholine.
Based on the structure-activity relationships of related phenylethylamine derivatives, 2-(2-Phenylethyl)morpholine is predicted to act as a monoamine reuptake inhibitor, with potential activity at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[7][8] The phenylethylamine backbone is a key structural feature for interaction with these transporters. Furthermore, it may exhibit direct modulatory effects on postsynaptic receptors, such as dopamine D2, serotonin 5-HT2A, and adrenergic receptors.[[“]][10][11][12] The morpholine ring likely influences the compound's affinity and selectivity for these targets.
Recommended In Vitro Screening Cascade
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Primary Binding Assays: Radioligand binding assays to determine the affinity (Ki) for DAT, SERT, and NET.
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Functional Assays: In vitro uptake assays in cells expressing the respective transporters to determine the potency (IC₅₀) of reuptake inhibition.
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Receptor Profiling: A broad panel of receptor binding assays (e.g., GPCR screen) to identify potential off-target activities and further elucidate the mechanism of action.
Predicted Metabolism and Toxicological Considerations
Metabolic Pathways
The metabolism of 2-(2-Phenylethyl)morpholine is anticipated to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[13][14][15] Based on the metabolism of structurally similar N-substituted morpholines and phenylethylamines, the following metabolic transformations are likely:
Caption: Predicted metabolic pathways of 2-(2-Phenylethyl)morpholine.
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N-Dealkylation: Cleavage of the bond between the morpholine nitrogen and the phenylethyl group, yielding morpholine and 2-phenylethylamine. This is a common metabolic pathway for N-alkylamines.
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Aromatic Hydroxylation: Introduction of a hydroxyl group onto the phenyl ring, a typical reaction catalyzed by CYP2D6 for phenylethylamine derivatives.
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Oxidation of the Morpholine Ring: Oxidation at the carbon atoms adjacent to the nitrogen or oxygen atoms of the morpholine ring.
Toxicological Profile
The toxicological profile of 2-(2-Phenylethyl)morpholine is not yet established. However, potential toxicities can be inferred from its structural components. Phenylethylamine derivatives can exhibit sympathomimetic and central nervous system stimulant effects, which at high doses may lead to cardiovascular and neurological adverse effects.[16][17] Morpholine itself is a corrosive substance, and some N-substituted morpholines have shown irritant properties.[14] Therefore, comprehensive toxicological evaluation, including in vitro cytotoxicity assays and in vivo acute toxicity studies, is essential.
Analytical Methodologies
Accurate and sensitive analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of 2-(2-Phenylethyl)morpholine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like 2-(2-Phenylethyl)morpholine.
Workflow for GC-MS Analysis:
Caption: General workflow for the GC-MS analysis of 2-(2-Phenylethyl)morpholine.
Protocol:
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Sample Preparation: For biological matrices, perform liquid-liquid extraction (LLE) with an organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) to isolate the analyte.
-
Derivatization (Optional): To improve chromatographic properties and sensitivity, derivatization with an acylating agent (e.g., trifluoroacetic anhydride) can be performed.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).
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Injector Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Ionization Mode: Electron Impact (EI) for fragmentation and library matching, or Chemical Ionization (CI) for enhanced molecular ion signal.
-
Detection: Scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
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High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector is another powerful technique for the analysis of 2-(2-Phenylethyl)morpholine, particularly for non-volatile metabolites.
Workflow for HPLC Analysis:
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